An In-depth Technical Guide to the Synthesis and Characterization of Dibenzo-18-crown-6
An In-depth Technical Guide to the Synthesis and Characterization of Dibenzo-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether and a prominent member of the crown ether family. Its structure, featuring a central 18-membered ring containing six oxygen atoms fused to two benzene rings, gives it the remarkable ability to selectively bind specific cations, particularly potassium ions.[1][2] This property makes it a valuable tool in various chemical and biological applications, including as a phase-transfer catalyst and as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][3] Derivatives of dibenzo-18-crown-6 have been explored for their antibacterial, antifungal, and other biological activities.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of dibenzo-18-crown-6, tailored for professionals in research and drug development.
Synthesis of Dibenzo-18-crown-6
The most common and direct synthesis of dibenzo-18-crown-6 involves the Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.[2][6] Variations of this method aim to improve yield and purity.
Synthetic Pathway
The synthesis is typically a one-pot reaction where two molecules of catechol react with two molecules of bis(2-chloroethyl) ether to form the macrocyclic structure.
Experimental Protocol
This protocol is an improved version of the direct reaction between catechol and bis(2-chloroethyl) ether.[6]
Materials:
-
Catechol
-
Sodium hydroxide (pellets)
-
Bis(2-chloroethyl) ether
-
n-Butanol
-
Concentrated hydrochloric acid
-
Acetone
Procedure:
-
A flask is charged with 330 g (3.00 moles) of catechol and 2 L of n-butanol.[6]
-
With stirring, 122 g (3.05 moles) of sodium hydroxide pellets are added.[6]
-
The mixture is heated to reflux (approximately 115°C). A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours.[6]
-
The mixture is refluxed for an additional hour, then cooled to 90°C.[6]
-
A second portion of 122 g (3.05 moles) of sodium hydroxide pellets is added.[6]
-
The mixture is brought back to reflux for 30 minutes. A second solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours.[6]
-
The final reaction mixture is refluxed with stirring for 16 hours.[6]
-
The mixture is then acidified with concentrated hydrochloric acid.[6]
-
Approximately 700 ml of n-butanol is removed by distillation.[6]
-
The crude product is isolated and can be purified by recrystallization from benzene or toluene to yield white, fibrous needles.[6][7]
Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactants | Catechol, Bis(2-chloroethyl) ether | [6] |
| Base | Sodium Hydroxide | [6] |
| Solvent | n-Butanol | [6] |
| Reaction Temperature | Reflux (~115°C) | [6] |
| Reaction Time | ~20 hours | [6] |
| Reported Yield | 48% (crude) | [7] |
Characterization of Dibenzo-18-crown-6
Thorough characterization is crucial to confirm the identity and purity of the synthesized Dibenzo-18-crown-6. The primary techniques employed are melting point determination, NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₆ | [1][8] |
| Molar Mass | 360.406 g/mol | [2][8] |
| Appearance | White solid, light beige fibers or powder | [1][2] |
| Melting Point | 162.5–163.5 °C | [2][6] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of Dibenzo-18-crown-6 is relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.8-7.0 | m | 8H | Ar-H | |
| 3.8-4.2 | m | 16H | O-CH₂ -CH₂ -O |
¹³C NMR Spectroscopy
The carbon NMR spectrum further confirms the structure.
| Chemical Shift (δ) ppm | Assignment | Reference |
| 148.9 | Ar-C -O | [9] |
| 121.8 | Ar-C H | [9] |
| 114.3 | Ar-C H | [9] |
| 69.4 | O-C H₂-CH₂-O | [9] |
| 68.9 | Ar-O-C H₂ | [9] |
FT-IR Spectroscopy
The infrared spectrum shows characteristic peaks for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3050-2850 | C-H stretching (aromatic and aliphatic) | [10] |
| 1600-1450 | C=C stretching (aromatic) | [10] |
| 1250-1050 | C-O stretching (ether) | [10] |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| m/z | Assignment | Reference |
| 360.4 | [M]⁺ | [1][8] |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized Dibenzo-18-crown-6.
Applications in Drug Development
While Dibenzo-18-crown-6 itself is not a therapeutic agent, its unique structure and complexing properties make it a valuable precursor for the synthesis of biologically active molecules.[4] Researchers have functionalized the aromatic rings of DB18C6 to introduce various pharmacophores.[11] For instance, derivatives incorporating hydrazone or pyrimidine moieties have been synthesized and investigated for their antibacterial properties.[11] The crown ether framework can act as a carrier or modulator for the attached active groups. The ability of the crown ether to interact with biologically relevant cations may also influence the overall pharmacological profile of its derivatives.[12]
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of Dibenzo-18-crown-6. The presented protocols and data serve as a valuable resource for researchers and professionals in drug development. The straightforward synthesis and well-defined characterization profile of DB18C6, coupled with its potential as a scaffold for novel therapeutic agents, ensure its continued relevance in the field of medicinal chemistry.
References
- 1. Dibenzo-18-crown-6 | C20H24O6 | CID 26541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 8. Dibenzo-18-crown-6 [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. dergipark.org.tr [dergipark.org.tr]
